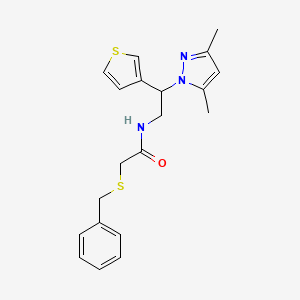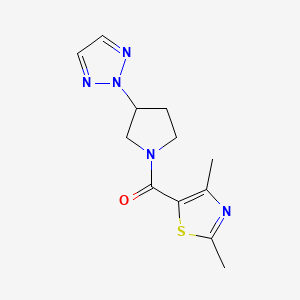![molecular formula C25H21N3O2 B2434847 7,8-dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932488-88-5](/img/structure/B2434847.png)
7,8-dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7,8-dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that belongs to the class of quinolines . Quinolines are aromatic nitrogen-containing heterocyclic compounds . They are known to exhibit a wide range of biological and pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Quinolines typically have a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Quinolines participate in both electrophilic and nucleophilic substitution reactions . They can be altered to produce a number of differently substituted quinolines .Scientific Research Applications
Supramolecular Aggregation
Research on dihydrobenzopyrazoloquinolines, closely related to the chemical , indicates that substitution on the molecule can significantly affect the dimensionality of supramolecular aggregation. This has implications for the development of materials with specific structural and functional properties (Portilla et al., 2005).
Cytotoxic Activity
Another study on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a core structural similarity with the given compound, showed potent cytotoxic activities against various cancer cell lines. This suggests potential applications in cancer research and therapy development (Deady et al., 2003).
Synthesis of Complex Heterocycles
Research into the synthesis of pyrazolo[3,4-c]quinoline derivatives highlights methods for creating complex heterocycles, which are crucial in developing new pharmaceuticals and materials (Nagarajan & Shah, 1992).
Green Chemistry in Synthesis
The L-proline-catalysed synthesis of heterocyclic ortho-quinones, including derivatives similar to our compound of interest, underscores the importance of green chemistry approaches. These methods are not only environmentally friendly but also efficient in creating complex molecules (Rajesh et al., 2011).
Microwave-Assisted Synthesis
A study on the microwave-assisted synthesis of pyrazolo[3,4-b]-quinolines highlights a rapid, eco-friendly method for producing these compounds. This approach is notable for its operational simplicity and potential in streamlining the production of complex heterocycles (Khumalo et al., 2019).
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include the given compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It can be inferred from the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds that it likely interacts with specific proteins or enzymes in the leishmania aethiopica clinical isolate and plasmodium berghei, leading to their inhibition .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that it likely affects the metabolic pathways of the leishmania aethiopica clinical isolate and plasmodium berghei .
Result of Action
It can be inferred from the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds that it likely inhibits the growth and proliferation of the leishmania aethiopica clinical isolate and plasmodium berghei .
Properties
IUPAC Name |
7,8-dimethoxy-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-16-9-11-18(12-10-16)28-25-19-13-22(29-2)23(30-3)14-21(19)26-15-20(25)24(27-28)17-7-5-4-6-8-17/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIZDNBTFHOXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2434764.png)

![4-(3,5-Difluorophenyl)-2-[(4-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2434771.png)
![N-(4-chlorophenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2434772.png)
![1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2434773.png)

![7-Chloro-3-(phenylsulfonyl)-5-(4-pyridin-2-ylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2434775.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-methylbenzoate](/img/structure/B2434778.png)

![1-Phenyl-2-azaspiro[3.6]decane](/img/structure/B2434781.png)

![3-[(4-tert-butylphenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide](/img/structure/B2434785.png)
![3-methyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2434786.png)
![(E)-3-(2,5-dimethoxyanilino)-1-[3-(3-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B2434787.png)
